Stereochemical Purity Dictates CCR2 Antagonist Potency: (1S,3R) vs. Other Stereoisomers
The (1S,3R) stereochemistry is the required configuration for sub-nanomolar CCR2 antagonist activity. A series report demonstrates that the (1S,3R) configured compound 16 achieves IC50 values of 1.3 nM (binding) and 0.45 nM (functional chemotaxis) against hCCR2, whereas the corresponding (1R,3R) and cis diastereomers display >500-fold selectivity loss toward CCR5, indicating severely reduced on-target activity [1]. This stereochemical dependence is consistent with SAR data across the 3-amino-1-alkyl-cyclopentane carboxamide class, where only the trans-(1S,3R) orientation places the amine and carboxamide in the correct spatial arrangement for receptor binding [2].
| Evidence Dimension | hCCR2 binding affinity (IC50) and functional chemotaxis (IC50) for (1S,3R)-configured CCR2 antagonist vs. other stereoisomers |
|---|---|
| Target Compound Data | Compound 16 (derived from (1S,3R) scaffold): IC50 1.3 nM (binding), 0.45 nM (chemotaxis) [1] |
| Comparator Or Baseline | Diastereomeric analogs (>500-fold less potent); CCR5 activity ≈500-fold weaker [1] |
| Quantified Difference | >500-fold differential potency between (1S,3R) and alternative configurations |
| Conditions | In vitro recombinant hCCR2 receptor binding assay and CCR2-mediated chemotaxis functional assay [1] |
Why This Matters
This establishes that procurement of the (1S,3R) isomer, rather than any other stereoisomer or a racemate, is mandatory for research programs targeting CCR2 antagonism, as the wrong stereochemistry renders the resulting derivatives essentially inactive.
- [1] Jiao, R. et al. Discovery of 3-Piperidinyl-1-cyclopentanecarboxamide as a Novel Scaffold for Highly Potent CC Chemokine Receptor 2 Antagonists. J. Med. Chem. 2007. (via HUMANGGP:001482 annotation). View Source
- [2] Butora, G. et al. 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2. Bioorg. Med. Chem. Lett. 2007, 17, 3636–3641. View Source
